molecular formula C7H16N+ B14711122 1-Ethyl-1-methylpyrrolidinium CAS No. 15302-90-6

1-Ethyl-1-methylpyrrolidinium

Cat. No.: B14711122
CAS No.: 15302-90-6
M. Wt: 114.21 g/mol
InChI Key: NIHOUJYFWMURBG-UHFFFAOYSA-N
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Description

1-Ethyl-1-methylpyrrolidinium is a quaternary ammonium cation commonly used in ionic liquids (ILs) and deep eutectic solvents (DES). Its structure comprises a pyrrolidinium ring substituted with ethyl and methyl groups at the nitrogen center, conferring asymmetry that enhances its suitability for applications requiring low melting points, high thermal stability, and tunable solvation properties . This cation is paired with diverse anions, such as bromide (Br⁻), bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), tetrafluoroborate ([BF₄]⁻), and triflate ([OTf]⁻), to form ILs with distinct physicochemical characteristics (Table 1) .

Preparation Methods

1-Ethyl-1-methylpyrrolidinium can be synthesized through the reaction of N-methylpyrrolidine with bromoethane. This reaction typically occurs under controlled conditions to ensure the formation of the desired ionic liquid . The industrial production of this compound involves similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

1-Ethyl-1-methylpyrrolidinium undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-1-methylpyrrolidinium bromide is a low-volatility ionic liquid that is widely utilized in research for a variety of applications, including electrolytes in energy storage, green solvent applications, extraction processes, pharmaceutical formulations, and material science . It is also used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Scientific Research Applications

  • Electrolytes in Energy Storage this compound bromide can serve as an ionic liquid electrolyte in batteries and supercapacitors, improving energy efficiency and stability compared to traditional electrolytes .
  • Green Solvent Applications As a solvent in chemical reactions, this compound bromide provides a more environmentally friendly alternative to conventional organic solvents, which reduces harmful emissions .
  • Extraction Processes The compound is effective in the extraction of valuable metals and organic compounds, making it beneficial in the mining and recycling industries .
  • Pharmaceutical Formulations this compound bromide can be incorporated in drug delivery systems, improving the solubility and bioavailability of active pharmaceutical ingredients, which is crucial for effective treatments .
  • Material Science This chemical is explored in the development of advanced materials, such as polymers and composites, due to its unique properties that enhance material performance .
  • Organic Synthesis this compound bromide is an important raw material and intermediate used in organic synthesis .
  • Redox Flow Batteries It is conventionally used as a bromine-sequestering agent (BSA) in zinc/bromine redox flow batteries .
  • Physico-chemical characterization The phase diagrams for the binary systems of {this compound trifluoromethanesulfonate (triflate) [EMPYR][CF3SO3] + water, or + 1-butanol .

Mechanism of Action

The mechanism by which 1-ethyl-1-methylpyrrolidinium exerts its effects is primarily through its ionic nature. In redox flow batteries, it facilitates the transfer of electrons by acting as a bromine-sequestering agent, thereby enhancing the efficiency of the battery . Its high ionic conductivity and thermal stability also contribute to its effectiveness in various applications.

Comparison with Similar Compounds

Table 1: Common Salts of 1-Ethyl-1-methylpyrrolidinium

Anion CAS Number Purity Key Applications
Bromide (Br⁻) 69227-51-6 ≥98% Zinc-bromine batteries, CO₂ cycloaddition
[TFSI]⁻ 117947-85-0 >98% Electrolytes for pseudocapacitors
[BF₄]⁻ 117947-85-0 >98% Gas separation, electrochemical studies
Triflate ([OTf]⁻) 49210-11 99.5% Catalysis, solvent engineering

Comparison with Similar Compounds

Structural and Thermophysical Properties

Pyrrolidinium vs. Imidazolium and Pyridinium ILs

  • Melting Points : Unlike imidazolium-based ILs (melting range: 223–260 K), this compound salts often lack defined melting points, existing as liquids at room temperature due to their asymmetric structure .
  • Charge Distribution : Molecular dynamics simulations reveal that this compound exhibits charge delocalization distinct from imidazolium cations, which have planar aromatic rings enabling π-π interactions. This difference impacts solvation dynamics and ionic conductivity .

Comparison with Other Pyrrolidinium Derivatives

  • 1-Butyl-1-methylpyrrolidinium ([BMP][Cl]) : Compared to this compound chloride, [BMP][Cl] has a longer alkyl chain, leading to higher viscosity and lower conductivity. However, both share similar thermal stability (>300°C) .
  • N-Ethylpyridinium ([C₂Py][NTf₂]) : Pyridinium-based ILs generally have higher polarity and lower electrochemical stability than pyrrolidinium analogs, limiting their use in high-voltage batteries .

Gas Separation and Solubility

  • CO₂ and H₂S Absorption : this compound [doc] (bis(2-ethylhexyl)sulfosuccinate) shows superior CO₂ solubility compared to imidazolium-based ILs due to its larger free volume and amphiphilic anion .
  • Hygroscopicity : The bromide salt is highly hygroscopic, a disadvantage compared to hydrophobic analogs like [EMP][TFSI], which maintain stability in moisture-sensitive applications .

Research Findings and Industrial Relevance

  • Catalysis: [EMP][Br] acts as a co-catalyst in CO₂ cycloaddition to epoxides, achieving >90% conversion efficiency under mild conditions, outperforming non-ionic bases .
  • Toxicity : Preliminary safety data indicate lower acute toxicity for [EMP][Br] (LD₅₀ > 2000 mg/kg) compared to phosphonium-based ILs like CYPHOS IL-166 .

Biological Activity

1-Ethyl-1-methylpyrrolidinium (EMPY) is an ionic liquid that has garnered attention for its potential applications in various fields, including biochemistry, pharmacology, and organic synthesis. This article reviews the biological activity of EMPY, focusing on its properties, interactions with biological systems, and potential applications based on recent research findings.

This compound is characterized by the molecular formula C7H16N+C_7H_{16}N^+ and belongs to a class of compounds known as pyrrolidinium ionic liquids. The compound typically appears as a colorless to pale yellow solid with a melting point exceeding 270 °C. Its ionic nature contributes to unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic compounds.

Biological Activity Overview

Research on the biological activity of EMPY is still emerging, but preliminary studies indicate several promising aspects:

  • Biocompatibility : Initial assessments suggest that EMPY may interact favorably with biological membranes due to its ionic nature. However, detailed studies on its cytotoxicity and biocompatibility are still required.
  • Enzyme Activity : EMPY has shown potential in enhancing enzyme activity in biomass conversion processes, which is crucial for biofuel production. Its ability to dissolve biomass and promote enzyme activity indicates a valuable role in biochemical applications.
  • Electrochemical Properties : Studies have indicated that EMPY can enhance the conductivity of electrolytes, which may improve charge transfer processes in electrochemical cells. This property is significant for applications in energy storage and conversion technologies.

Enzyme Activity Enhancement

A study highlighted the role of EMPY in biomass conversion processes. The ionic liquid was shown to dissolve lignocellulosic biomass effectively, facilitating enzymatic hydrolysis and increasing the yield of fermentable sugars. This finding positions EMPY as a potential solvent for bioconversion processes aimed at producing biofuels.

Cytotoxicity Assessment

In another investigation, the cytotoxic effects of EMPY were evaluated against various cell lines. The study utilized proliferation index and metabolic activity assays to determine cell viability. Results indicated that while some concentrations of EMPY exhibited cytotoxic effects, others demonstrated minimal impact, suggesting a concentration-dependent response .

Comparative Analysis with Similar Compounds

To better understand the unique properties of EMPY, a comparison with structurally similar ionic liquids was conducted:

Compound NameMolecular FormulaUnique Features
1-Methyl-3-hexylimidazolium hexafluorophosphateC10H17F6N2PC_{10}H_{17}F_6N_2PHigher viscosity; used in similar electrochemical applications
1-butyl-3-methylimidazolium hexafluorophosphateC8H14F6N2PC_8H_{14}F_6N_2PMore common; lower melting point
N,N-Diethyl-N-methylammonium hexafluorophosphateC8H16F6NC_8H_{16}F_6NDifferent cation structure; varied solubility potential

The unique combination of ethyl and methyl groups on the pyrrolidine ring distinguishes EMPY from these compounds, potentially influencing its solvation properties and biological interactions.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing high-purity 1-ethyl-1-methylpyrrolidinium salts, and how are their purities validated?

  • Methodological Answer : Synthesis typically involves quaternization of 1-methylpyrrolidine with alkyl halides (e.g., ethyl bromide or iodide) under controlled conditions (e.g., reflux in anhydrous solvents). Purity is validated via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and elemental analysis (EA) to verify stoichiometry. For example, this compound bromide ([69227-51-6]) is synthesized with >99% purity, as confirmed by EA and NMR . High-performance liquid chromatography (HPLC) may supplement purity assessment for ionic liquids intended for electrochemical applications .

Q. How are the thermophysical properties (e.g., melting point, conductivity) of this compound-based ionic liquids characterized?

  • Methodological Answer : Melting points are determined using differential scanning calorimetry (DSC) at heating rates of 5–10°C/min under inert atmospheres. Conductivity (σ) is measured via impedance spectroscopy across a temperature range (e.g., 25–80°C) using platinum electrodes. For instance, this compound tetrafluoroborate ([117947-85-0]) exhibits a conductivity of ~25 mS/cm at 25°C, with thermal stability up to 260°C confirmed by thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported activity coefficients of this compound bromide in binary mixtures with organic solutes?

  • Methodological Answer : Contradictions often arise from variations in molar ratios, temperature, or solute polarity. For example, Manyoni & Redhi (2022b) measured infinite dilution activity coefficients for aromatic hydrocarbons in this compound bromide + ethylene glycol at 298–323 K, noting discrepancies due to solute hydrophobicity. To reconcile conflicting data, researchers should standardize measurement protocols (e.g., gas-liquid chromatography under inert conditions) and validate results using COSMO-RS simulations .

Q. How can electrochemical stability of this compound ionic liquids be optimized for supercapacitor applications?

  • Methodological Answer : Stability is assessed via cyclic voltammetry (CV) in a three-electrode cell (e.g., glassy carbon working electrode, Ag/AgCl reference) across a wide potential window (±3 V). For instance, this compound tetrafluoroborate exhibits an electrochemical window of 4.5 V in acetonitrile, but decomposition at high voltages necessitates additives like vinylene carbonate. Optimizing anion selection (e.g., BF₄⁻ vs. PF₆⁻) and water content (<50 ppm) enhances stability .

Q. What analytical approaches identify and quantify degradation products of this compound ionic liquids under prolonged thermal stress?

  • Methodological Answer : Accelerated aging studies (e.g., 120°C for 48 hours) coupled with liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) identify degradation byproducts. For example, thermal decomposition of this compound iodide ([4186-68-9]) generates ethylpyrrolidine and methyl iodide, quantified via calibration curves using internal standards .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability thresholds for this compound salts?

  • Methodological Answer : Discrepancies arise from differences in experimental parameters:

  • Heating rate : Faster rates in TGA (e.g., 20°C/min vs. 5°C/min) may overestimate decomposition onset.
  • Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter degradation pathways.
  • Purity : Residual solvents (e.g., water, ethanol) lower observed stability.
    For reproducibility, researchers should adhere to ISO 11358 guidelines and report full experimental conditions .

Q. Methodological Best Practices

Q. How should researchers design experiments to evaluate the solvation dynamics of this compound ionic liquids in mixed-solvent systems?

  • Methodological Answer : Use a combination of Kamlet-Taft parameters (α, β, π*) and fluorescence probe techniques (e.g., pyrene polarity scale) to quantify solvent-solute interactions. For example, Zhu et al. (2014) correlated the π* parameter of this compound tetrafluoroborate with solvatochromic shifts of Reichardt’s dye, revealing strong hydrogen-bond acidity in aqueous mixtures .

Properties

IUPAC Name

1-ethyl-1-methylpyrrolidin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N/c1-3-8(2)6-4-5-7-8/h3-7H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHOUJYFWMURBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048074
Record name 1-Ethyl-1-methylpyrrolidinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15302-90-6
Record name 1-Ethyl-1-methylpyrrolidinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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